Isobutyl laurate
Overview
Description
Isobutyl Laurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C16H32O2 and a molecular weight of 256.4241 .
Synthesis Analysis
Isobutyl Laurate can be synthesized through esterification reactions . In one study, lipase-conjugated citric acid-coated magnetic nanoparticles were used for ester synthesis using waste frying oil . The formed esters were identified as isobutyl laurate ester and isobutyl myristate ester .Molecular Structure Analysis
The molecular structure of Isobutyl Laurate is available as a 2D Mol file . The IUPAC Standard InChIKey is SZFOMJOELAAHAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Isobutyl Laurate is an organic liquid with a molecular weight of 256.4241 . It has a low water solubility (<3.0 µg/L at 20 °C) and a high log Pow value of 8.95, indicating its lipophilic nature .Scientific Research Applications
Isobutyl Laurate is a chemical compound with the formula C16H32O2 . It is also known as Lauric acid isobutyl ester; Dodecanoic acid, 2-methylpropyl ester; 2-Methylpropyl dodecanoate; Isobutyl dodecanoate .
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Flavor and Fragrance Agent : Isobutyl Laurate can be used as a flavor and fragrance agent. It can be added to products to give them a specific taste or smell.
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Cosmetics Industry : Isobutyl Laurate is often used in the formulation of a variety of cosmetic and personal care products due to its properties as a skin conditioning agent. It can help to soften and smooth the skin.
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Chemical Industry : Isobutyl Laurate can also be used in the chemical industry. For example, it can be used in the production of other chemicals or as a solvent.
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Food Industry : In the food industry, Isobutyl Laurate can be used as a flavoring agent. It can be added to food products to enhance their flavor.
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Pharmaceutical Industry : In the pharmaceutical industry, Isobutyl Laurate can be used in the formulation of certain medications. It can act as a solvent or carrier for active ingredients.
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Research Applications : Isobutyl Laurate can be used in scientific research. For example, it can be used in studies investigating the properties and effects of various chemicals.
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Direct Food Additives : Isoamyl laurate and similar compounds like Isobutyl Laurate are approved as direct food additives for use as a flavor substance adjuvant . They can be added to food products to enhance their flavor.
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Indirect Food Additives : Many alkyl esters, including Isobutyl Laurate, are approved as indirect food additives . They can be used in food packaging materials and other substances that may come into contact with food.
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Gas Chromatography : Isobutyl Laurate can be used in gas chromatography, a common laboratory technique for separating and analyzing compounds . It can be used as a reference standard or as a component of the mobile phase.
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Thermophysical and Thermochemical Studies : Isobutyl Laurate can be used in studies investigating its thermophysical and thermochemical properties . These studies can provide valuable data for researchers and engineers in various fields.
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Chemical Synthesis : Isobutyl Laurate can be used as a starting material or intermediate in the synthesis of other chemicals . Its chemical structure makes it useful in a variety of reactions.
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Molecular Modeling : The molecular structure of Isobutyl Laurate can be studied using computational chemistry and molecular modeling techniques . These studies can provide insights into its physical and chemical properties.
properties
IUPAC Name |
2-methylpropyl dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15(2)3/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFOMJOELAAHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191252 | |
Record name | Isobutyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl laurate | |
CAS RN |
37811-72-6 | |
Record name | Isobutyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37811-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, 2-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037811726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37811-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.